molecular formula C5H11ClN2O B1473680 N-methylazetidine-3-carboxamide hydrochloride CAS No. 864248-69-1

N-methylazetidine-3-carboxamide hydrochloride

Cat. No. B1473680
M. Wt: 150.61 g/mol
InChI Key: JOPDTVIPUIZIFO-UHFFFAOYSA-N
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Patent
US07531532B2

Procedure details

To a solution of crude 1-benzhydrylazetidine-3-carboxylic acid methylamide (2.72 g) in methanol (200 ml) were added hydrochloric acid (3.0 ml) and 20% palladium hydroxide carbon (1.0 g), followed by stirring under hydrogen atmosphere (0.40 MPa) for 5 hours. The reaction mixture was filtered to remove the catalyst, which was washed with methanol, and the filtrate was concentrated. To the resultant residue was added hexane, allowed to stand for a while, the supernatant was removed using a pipette. The remain was evaporated to provide a crude product of azetidine-3-carboxylic acid methylamide hydrochloride (ESI-MS (m/z): 115[M+H]+). To the crude product was added water (20 ml), followed by stirring in an ice water bath, and to the reaction mixture were added tetrahydrofuran (10 ml), di-tert-butyl dicarbonate (2.34 g) and sodium hydrogencarbonate (2.25 g), followed by stirring at room temperature for 12.5 hours. The reaction mixture was partitioned between ethyl acetate (200 ml) and brine (50 ml). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resultant residue was purified by silica gel column chromatography (eluent; heptane:ethyl acetate=1:1 to 1:2, ethyl acetate, then ethyl acetate:methanol=10:1 to 5:1) to provide the titled compound (696 mg) as colorless crystals.
Name
1-benzhydrylazetidine-3-carboxylic acid methylamide
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([CH:5]1[CH2:8][N:7](C(C2C=CC=CC=2)C2C=CC=CC=2)[CH2:6]1)=[O:4].[ClH:22]>CO.[C+4].[OH-].[Pd+2].[OH-].[OH-].[OH-].[OH-].[OH-]>[ClH:22].[CH3:1][NH:2][C:3]([CH:5]1[CH2:8][NH:7][CH2:6]1)=[O:4] |f:3.4.5.6.7.8.9.10,11.12|

Inputs

Step One
Name
1-benzhydrylazetidine-3-carboxylic acid methylamide
Quantity
2.72 g
Type
reactant
Smiles
CNC(=O)C1CN(C1)C(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[C+4].[OH-].[Pd+2].[OH-].[OH-].[OH-].[OH-].[OH-]

Conditions

Stirring
Type
CUSTOM
Details
by stirring under hydrogen atmosphere (0.40 MPa) for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst, which
WASH
Type
WASH
Details
was washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
To the resultant residue was added hexane
CUSTOM
Type
CUSTOM
Details
the supernatant was removed
CUSTOM
Type
CUSTOM
Details
The remain was evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.CNC(=O)C1CNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.